molecular formula C13H19N3O5 B2652796 3-[(3,4-Dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol CAS No. 127971-54-4

3-[(3,4-Dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol

Cat. No.: B2652796
CAS No.: 127971-54-4
M. Wt: 297.311
InChI Key: RDXISYZKTOBPEZ-UHFFFAOYSA-N
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Description

Chemical Structure & Properties 3-[(3,4-Dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol (CAS: 127971-67-9) is a nitroaromatic amino alcohol with the molecular formula C₁₃H₁₉N₃O₆ and a molecular weight of 313.3065 g/mol . It exists as a mixture of diastereomers, confirmed by distinct ¹H and ¹³C NMR profiles for each stereoisomer (e.g., δ = 8.07 ppm for aromatic protons in diastereomer 1 vs. 7.59 ppm in diastereomer 2) . The compound is a yellow solid with 98% purity and features a pentan-2-ol backbone substituted with a 3,4-dimethyl-2,6-dinitrophenylamino group.

Properties

IUPAC Name

3-(3,4-dimethyl-2,6-dinitroanilino)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5/c1-5-10(9(4)17)14-12-11(15(18)19)6-7(2)8(3)13(12)16(20)21/h6,9-10,14,17H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXISYZKTOBPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021463
Record name 3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127971-54-4
Record name 3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol typically involves the nitration of a dimethylphenylamine derivative followed by the introduction of the pentanol chain. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid. The final step involves the reduction of the nitro groups to amino groups under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade nitrating agents and hydrogenation catalysts to ensure high yield and purity. The reaction conditions would be optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(3,4-Dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-[(3,4-Dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol with analogous compounds in terms of functional groups, molecular properties, and applications:

Compound Name CAS Molecular Formula Key Functional Groups Molecular Weight (g/mol) Physical State Notable Properties
This compound 127971-67-9 C₁₃H₁₉N₃O₆ Nitro, amino, alcohol 313.31 Solid Diastereomers confirmed via NMR; high purity (98%) .
2-Methyl-4-keto pentan-2-OL N/A C₆H₁₂O₂ Ketone, alcohol 116.16 Liquid Detected in environmental sludge; volatile and polar .
2,4-Dinitrotoluene 121-14-2 C₇H₆N₂O₄ Nitro, methyl 182.13 Crystalline solid Explosive precursor; high nitro group reactivity .
AL34 (Benzenesulfonamide analog) N/A C₁₆H₁₄N₄O₃S Sulfonamide, imine, hydroxy 342.37 Solid Anti-glioblastoma activity (IC₅₀ = 0.56 µM); aromatic conjugation enhances stability .
2-Methyl-3-pentanol 565-67-3 C₆H₁₄O Alcohol, branched alkyl 102.17 Liquid Industrial solvent; low toxicity but limited biological activity .

Key Insights from Comparative Analysis

Functional Group Influence on Reactivity The nitro groups in this compound enhance electrophilicity compared to non-nitro analogs like 2-Methyl-3-pentanol. Diastereomerism introduces variability in solubility and binding affinity, a feature absent in simpler alcohols like 2-Methyl-4-keto pentan-2-OL .

Biological Activity While benzenesulfonamide analogs (e.g., AL34) exhibit anti-cancer activity, this compound lacks reported pharmacological data.

Environmental and Industrial Relevance

  • Compounds like 2-Methyl-4-keto pentan-2-OL are environmental contaminants due to volatility, whereas the target compound’s solid state and nitro groups imply persistence in soil or water, necessitating ecological risk assessments .

Research Findings and Data Gaps

  • Synthetic Routes: The target compound’s synthesis likely involves nitroaromatic substitution followed by amino alcohol formation, but evidence lacks explicit details. In contrast, benzenesulfonamide analogs are synthesized via Schiff base reactions .
  • Thermal Stability: Nitroaromatic compounds generally exhibit thermal instability, but the amino alcohol moiety may mitigate this. Comparative thermogravimetric analysis (TGA) with 2,4-dinitrotoluene is recommended.
  • Toxicity: No toxicity data exists for this compound, whereas 2,4-dinitrotoluene is a known carcinogen .

Biological Activity

3-[(3,4-Dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol, a compound with the CAS number 127971-54-4, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its toxicity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dinitrophenyl group attached to a pentan-2-ol backbone. Its molecular formula is C12_{12}H16_{16}N4_{4}O4_{4}, and it possesses significant structural characteristics that influence its biological interactions.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC12_{12}H16_{16}N4_{4}O4_{4}
Molecular Weight284.28 g/mol
CAS Number127971-54-4
SolubilitySoluble in organic solvents

Toxicity Profile

Research indicates that this compound exhibits notable toxicity. It is classified as harmful if swallowed and causes skin irritation . The compound's dinitrophenyl moiety is known for its potential to induce oxidative stress and cellular damage.

Case Studies and Research Findings

  • Apoptosis Induction : A study highlighted that compounds with similar dinitrophenyl structures can induce apoptosis in chronic lymphocytic leukemia (CLL) cells with low LC50 values (1–4 nM) . This suggests that this compound may possess similar properties worth exploring.
  • Microbial Anticancer Activity : Research on microbial natural products has identified several bioactive compounds with anticancer activity. Although not directly linked to our compound of interest, these findings underscore the importance of structural analogs in drug discovery .
  • In Vitro Studies : In vitro assays have demonstrated that compounds with dinitrophenyl groups can exhibit cytotoxic effects against various cancer cell lines. For example, certain diketopiperazines demonstrated IC50 values as low as 0.18 µM against multiple cancer types .

Summary of Biological Activities

Activity TypeObservation
ToxicityHarmful if swallowed; causes skin irritation
Anticancer ActivityPotential apoptosis induction in CLL cells
CytotoxicitySimilar compounds show significant activity

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